4-Hydroxybenzoic acid

説明

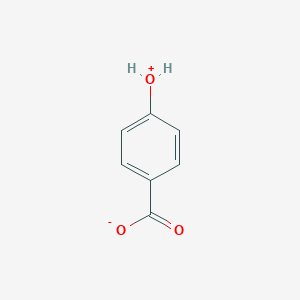

4-Hydroxybenzoic acid (4-HBA) is a phenolic acid with a hydroxyl group at the para position of the benzene ring. It serves as a versatile platform intermediate in synthesizing value-added bioproducts, including parabens (preservatives), pharmaceuticals, and antioxidants . Its applications span cosmetics, food preservation, and metabolic engineering due to its structural simplicity and reactivity . 4-HBA also exhibits antibacterial, anti-inflammatory, and hypoglycemic properties, making it relevant in medicinal research .

特性

IUPAC Name |

4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKROLUGYXJWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30729-36-3, Array | |

| Record name | Benzoic acid, 4-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30729-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3026647 | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Colorless solid; [Hawley] White powder; [MSDSonline], Solid, White crystalline powder; faint nutty odour | |

| Record name | Benzoic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/890/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

334.00 to 335.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility (in 100 g of solution): 99% ethanol 38.75 g (67 °C); n-butanol 19.5 g (32.5 °C), Soluble in about 125 parts water, freely in alcohol, slightly in chloroform; soluble in ether, acetone. Practically insoluble in carbon disulfide., In water, 5000 mg/L at 25 °C, 5.0 mg/mL, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol) | |

| Record name | 4-HYDROXYBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/890/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.46 g/cu cm @ 25 °C | |

| Record name | 4-HYDROXYBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000019 [mmHg], 1.9X10-7 mm Hg at 25 °C /Extrapolated/ | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-HYDROXYBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White granular crystalline powder consisting of monoclinic prisms | |

CAS No. |

99-96-7 | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-hydroxybenzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-HYDROXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG8Z55Y12H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXYBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214.5 °C, 213.00 to 215.00 °C. @ 760.00 mm Hg | |

| Record name | 4-HYDROXYBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Kolbe-Schmitt Carboxylation of Sterically Hindered Phenols

The Kolbe-Schmitt reaction remains a cornerstone for synthesizing 4-HBA derivatives, particularly 3,5-dialkyl-4-hydroxybenzoic acids. This method leverages the carboxylation of phenols under alkaline conditions, with recent advancements focusing on sterically hindered substrates to enhance regioselectivity and yield.

Reaction Mechanism and Optimization

The process begins with the formation of a phenolate intermediate by reacting 2,6-dialkylphenol with sodium hydride (NaH) or lithium hydride (LiH) in a dry dipolar aprotic solvent such as N,N-dimethylformamide (DMF) . A critical molar ratio of 1.25–2.0 equivalents of hydride per mole of phenol ensures complete deprotonation, with exothermic reactions reaching 70–80°C . Subsequent carboxylation employs carbon dioxide (CO₂) gas bubbled through the reaction mixture for 2–3 hours, achieving a three-fold excess to drive completion .

Workup and Purification

Post-carboxylation, excess hydride is quenched with methanol or ethanol, followed by phase separation using water and a water-immiscible solvent (e.g., toluene) . Acidification of the aqueous phase to pH 2–3 with HCl or H₂SO₄ precipitates the product, which is filtered and dried. This method achieves yields of 90–95%, as demonstrated in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid .

Table 1: Key Parameters for Kolbe-Schmitt Synthesis of 4-HBA Derivatives

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Hydride/Phenol Ratio | 1.25–2.0 | Ensures complete phenolate formation |

| CO₂ Exposure Time | 2–3 hours | Maximizes carboxylation |

| Acidification pH | 2–3 | Precipitates pure product |

| Solvent System | DMF/Toluene | Facilitates phase separation |

Esterification and Transesterification Routes

4-Hydroxybenzoic acid esters serve as intermediates in polymer production, with synthesis methods emphasizing catalytic efficiency and purity.

Metal-Catalyzed Esterification

US20160318841A1 discloses a transesterification process where this compound short-chain esters (e.g., methyl 4-hydroxybenzoate) react with long-chain aliphatic alcohols (C₁₂–C₁₈) using metal catalysts like tin or titanium complexes . The reaction occurs under inert gas flow (0.10–0.50 mL/min per gram of reactants) to prevent oxidation .

Purification Strategies

Crude esters are treated with acidified aqueous solutions (pH 4–9) to partition impurities into the aqueous phase. Organic phases are crystallized from solvents such as methanol or toluene, yielding >95% purity . Melt crystallization at 90–110°C further refines the product, minimizing byproducts like sulfate esters .

Synthesis of Azo Dye Intermediates

4-HBA derivatives are pivotal in azo dye synthesis, where diazonium salts couple with phenolic substrates.

Diazotization and Coupling

As described in JOCPR , 4-HBA reacts with diazonium salts (generated from anilines and NaNO₂/HCl) under alkaline conditions (10% NaOH) at 5–10°C. The resultant azo compounds exhibit antimicrobial activity, with yields of 70–85% after recrystallization from ethanol .

Table 2: Characterization Data for 4-HBA Azo Derivatives

| Compound | λₘₐₓ (nm) | Antimicrobial Activity (Zone of Inhibition, mm) |

|---|---|---|

| 4a | 480 | 12–14 (vs. E. coli) |

| 4b | 490 | 14–16 (vs. S. aureus) |

Biotechnological Production Using Engineered Strains

Recent advances in metabolic engineering enable microbial synthesis of 4-HBA, offering a sustainable alternative to chemical methods.

Corynebacterium glutamicum Platform

C. glutamicum was engineered to overexpress enzymes in the shikimate pathway, particularly a feedback-resistant aroG variant from E. coli . This modification redirects carbon flux toward chorismate, which is hydrolyzed to 4-HBA by chorismate pyruvate-lyase. Fed-batch fermentation achieved titers of 12.8 g/L, with the strain exhibiting higher 4-HBA tolerance (>20 g/L) than E. coli or yeast .

Process Optimization

Key enhancements included:

-

Gene Dosage : Chromosomal integration of multiple aroG copies to amplify flux.

-

Fermentation Conditions : pH-controlled fed-batch with glucose feeding to sustain growth-arrested production .

Comparative Analysis of Preparation Methods

Table 3: Efficiency Metrics Across Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Kolbe-Schmitt | 90–95 | >98 | Industrial | Moderate (solvent use) |

| Transesterification | 85–90 | >95 | Pilot-scale | Low (catalyst reuse) |

| Microbial Production | 40–50* | >99 | Pre-commercial | Sustainable |

| *Based on carbon yield from glucose. |

化学反応の分析

パラ-ヒドロキシ安息香酸は、ヒドロキシル基(-OH)とカルボキシル基(-COOH)の両方が存在するため、さまざまな化学反応を起こします。一般的な反応には以下が含まれます。

脱カルボキシル化: 200℃を超える温度で、パラ-ヒドロキシ安息香酸は脱カルボキシル化してフェノールと二酸化炭素を生成します.

求電子置換: この化合物は、主にヒドロキシル基に対してオルト位置で、ニトロ化、スルホン化、またはハロゲン化を受けることができます.

科学研究への応用

パラ-ヒドロキシ安息香酸は、科学研究と産業において幅広い用途があります。

科学的研究の応用

Biotechnology Applications

4-Hydroxybenzoic acid as a Platform Intermediate

4-HBA serves as a valuable intermediate in the synthesis of various bioproducts. Its role in the biosynthesis of ubiquinone (coenzyme Q) is particularly noteworthy, where it is utilized by the enzyme 4-hydroxybenzoate polyprenyltransferase to facilitate the condensation of polyisoprenoid side chains with para-hydroxybenzoate . This pathway is crucial for energy production in both prokaryotic and eukaryotic organisms.

Case Study: Ubiquinone Biosynthesis

- Organism : Escherichia coli

- Enzyme Activity : 4-hydroxybenzoate polyprenyltransferase

- Outcome : Enhanced production of ubiquinone, essential for cellular respiration.

Pharmaceutical Applications

Antioxidant Properties

4-HBA exhibits significant antioxidant activity, making it a candidate for use in pharmaceuticals aimed at combating oxidative stress-related diseases. Its low toxicity profile enhances its appeal for therapeutic applications .

Case Study: Antioxidant Efficacy

- Study Design : In vitro assays measuring ROS (reactive oxygen species) production.

- Results : Demonstrated effective reduction in oxidative stress markers compared to controls.

Cosmetic Applications

Skin Care Products

Due to its mild nature, 4-HBA is incorporated into various cosmetic formulations. It acts as a preservative and stabilizer, enhancing the shelf life of products while providing skin benefits .

Data Table: Cosmetic Formulations Containing 4-HBA

| Product Type | Concentration (%) | Function |

|---|---|---|

| Moisturizers | 0.5 - 2 | Preservative |

| Sunscreens | 1 - 3 | UV stabilizer |

| Anti-aging creams | 0.5 - 1 | Antioxidant |

Food Preservation

Natural Preservative

4-HBA has been studied for its potential as a natural food preservative due to its antimicrobial properties. It inhibits the growth of certain bacteria and fungi, thereby extending the shelf life of food products .

Case Study: Antimicrobial Efficacy in Food Products

- Food Type : Fruit juices

- Concentration Used : 0.1 - 0.5%

- Results : Significant reduction in microbial load over a storage period of four weeks.

作用機序

パラ-ヒドロキシ安息香酸は、主にパラベンの前駆体としての役割を通じて効果を発揮します。 パラベンは、細菌や真菌の細胞膜を破壊することで抗菌剤として作用し、それらの増殖を阻害します . この化合物はまた、抗酸化特性も持っており、防腐効果に寄与しています .

類似化合物の比較

パラ-ヒドロキシ安息香酸は、サリチル酸(2-ヒドロキシ安息香酸)や3-ヒドロキシ安息香酸などの他のヒドロキシ安息香酸と類似しています。 パラベンの前駆体としての広範な用途はユニークです。 他の類似の化合物には以下が含まれます。

サリチル酸: にきび治療やアスピリンの前駆体として使用されていることで知られています.

プロトカテキュ酸: 抗酸化特性で知られています.

ゲンチジン酸: 抗炎症特性で知られています.

パラ-ヒドロキシ安息香酸は、広範な抗菌スペクトルを持ち、さまざまな製品で使用されているパラベンの製造における広範な用途で際立っています .

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers

- 3-Hydroxybenzoic acid (3-HBA) : Differs in hydroxyl group position (meta instead of para). This structural variation reduces its antioxidant efficacy compared to 4-HBA. For instance, 3-HBA showed lower penetration rates during ultrafiltration due to weaker hydrophobic interactions with membranes .

- Salicylic acid (2-Hydroxybenzoic acid) : The ortho-hydroxyl group enhances its lipophilicity and keratolytic activity, unlike 4-HBA. Salicylic acid is widely used in dermatology, whereas 4-HBA is prioritized in preservative synthesis .

Dihydroxybenzoic Acids

- Protocatechuic acid (3,4-Dihydroxybenzoic acid) : A metabolite of anthocyanins, protocatechuic acid demonstrates superior neuroprotective and anti-inflammatory effects compared to 4-HBA. It reduces pro-inflammatory cytokines (e.g., TNF-α) by 50% at 10 μM, whereas 4-HBA requires higher concentrations for similar effects .

- Gallic acid (3,4,5-Trihydroxybenzoic acid) : With three hydroxyl groups, gallic acid exhibits stronger antioxidant activity (DPPH scavenging) but lower thermal stability than 4-HBA. It negatively correlates with tannin content in fruits, unlike 4-HBA .

Methoxy Derivatives

- Vanillic acid (4-Hydroxy-3-methoxybenzoic acid) : The methoxy group enhances solubility in polar solvents. Both 4-HBA and vanillic acid are lignin hydrolysates, but vanillic acid shows higher antioxidant capacity in walnut kernels (49% DPPH scavenging vs. 35% for 4-HBA) .

- Syringic acid (4-Hydroxy-3,5-dimethoxybenzoic acid) : Additional methoxy groups reduce bioavailability. Microbial growth assays showed 1.0 OD600 for 4-HBA versus 0.3 OD600 for syringic acid as a carbon source .

Comparison with Derivatives: Parabens

Parabens (esters of 4-HBA) vary in alkyl chain length (methyl, ethyl, propyl, butyl). Short-chain parabens (methyl, ethyl) are structurally similar to 4-HBA, sharing comparable toxicokinetics and preservative efficacy. However, longer chains (e.g., butyl) exhibit higher estrogenic activity, prompting regulatory scrutiny .

Functional Analogs in Metabolic Pathways

- Para-aminobenzoic acid (PABA): Replacing 4-HBA’s hydroxyl group with an amino group enables PABA to bypass CoQ10 biosynthesis defects in mitochondrial disorders. PABA restores 60% of CoQ10 levels in deficient models, unlike 4-HBA .

- Ferulic acid : A 4-HBA derivative with a propenyl side chain, ferulic acid is a key precursor in lignin biosynthesis. It shows anti-lipolytic effects, unlike 4-HBA .

Physicochemical and Bioactivity Differences

Solubility and Separation

- Ultrafiltration : 4-HBA’s para-hydroxyl group enhances hydrophobicity, yielding 80% penetration rates with polyamide membranes, compared to 50% for 3-HBA .

- Cocrystallization : 4-HBA forms stable cocrystals with nitrofurantoin, improving drug solubility and thermal stability (melting point ↑15°C) .

Antioxidant and Antimicrobial Properties

- Antioxidant capacity : 4-HBA’s DPPH scavenging (35–49%) is moderate compared to vanillic acid (49%) but higher than 3-HBA (20%) .

- Antimicrobial activity : 4-HBA inhibits E. coli growth at 500 ppm, while parabens (e.g., methyl paraben) require only 200 ppm for similar effects .

Data Tables

Table 1: Structural and Functional Comparison of 4-HBA and Analogs

Table 2: Bioactivity and Physicochemical Data

| Parameter | 4-HBA | 3-HBA | Protocatechuic acid |

|---|---|---|---|

| Penetration rate (PA membrane) | 80% | 50% | 65% |

| Microbial growth (OD600) | 1.0 | 0.7 | N/A |

| Neuroprotective effect (TNF-α inhibition) | Moderate | N/A | High (50% at 10 μM) |

生物活性

4-Hydroxybenzoic acid (4-HBA), also known as para-hydroxybenzoic acid, is an aromatic compound with significant biological activities. This article explores its pharmacological properties, therapeutic applications, and underlying mechanisms based on diverse research findings.

- Molecular Formula : C₇H₆O₃

- Molecular Weight : 138.13 g/mol

- Melting Point : 216.2 °C

4-HBA is a naturally occurring compound found in various plants and can also be synthesized chemically. It serves as an intermediate in the production of various industrial chemicals, cosmetics, and pharmaceuticals .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : 4-HBA has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents amid rising antibiotic resistance .

- Antifungal Properties : It has demonstrated antifungal activity, which can be beneficial in treating fungal infections .

- Antioxidant Effects : The compound acts as a free radical scavenger, reducing oxidative stress and potentially protecting cells from damage .

- Antisickling Activity : Research indicates that certain derivatives of 4-HBA can inhibit the polymerization of sickle hemoglobin, providing therapeutic benefits for sickle cell disease patients .

- Neuroprotective Effects : Studies have suggested that 4-HBA may have neuroprotective properties, which could be useful in treating neurodegenerative diseases .

The biological activities of 4-HBA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : 4-HBA has been reported to inhibit hepatic enzyme pyrophosphate decarboxylase and mevalonate phosphate kinase, impacting lipid metabolism and cellular signaling pathways .

- Modulation of Gene Expression : The compound influences the expression of genes involved in stress responses and antioxidant defense mechanisms, enhancing the resilience of cells under oxidative stress conditions .

- Stimulation of Coenzyme Q Biosynthesis : Recent studies have highlighted that 4-HBA stimulates the endogenous biosynthesis of coenzyme Q (CoQ) in tissues, which is crucial for mitochondrial function and energy production. This has been shown to rescue cardiac insufficiency in animal models of CoQ deficiency .

Case Studies

- Antimicrobial Efficacy Study :

- Neuroprotective Study :

- Sickle Cell Disease Management :

Toxicological Profile

While 4-HBA exhibits numerous beneficial effects, its safety profile is also important:

- Irritation Potential : Studies have shown that 4-HBA can cause moderate eye irritation and slight skin irritation upon contact, indicating the need for careful handling in formulations .

- Absorption and Toxicity : Dermal absorption studies indicate low systemic exposure when applied topically; however, some studies suggest potential reproductive toxicity at high doses in animal models .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural integrity of 4-hydroxybenzoic acid in experimental settings?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity, as described in its physicochemical profile (≥98.0% purity via HPLC) . For structural confirmation, employ nuclear magnetic resonance (¹H/¹³C NMR) and gas chromatography-mass spectrometry (GC-MS) to validate the molecular structure (C₇H₆O₃, CAS 99-96-7) . Cross-reference spectral data with databases like HMDB or PubChem .

Q. What are the optimal conditions for synthesizing this compound derivatives (e.g., esters) in laboratory settings?

- Methodology : Perform acid-catalyzed esterification using sulfuric acid as a catalyst. For example, react this compound with methanol (1:3 molar ratio) at 60–70°C for 4–6 hours . Monitor reaction progress via thin-layer chromatography (TLC) and purify derivatives using recrystallization in ethanol/water mixtures. Validate yields via gravimetric analysis .

Q. How can this compound be quantified in biological matrices (e.g., plant tissues, microbial cultures)?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Prepare samples via solid-phase extraction (SPE) using C18 cartridges, and apply a gradient elution with 0.1% formic acid in acetonitrile/water . Calibrate with deuterated internal standards (e.g., d₄-4-hydroxybenzoic acid) to improve accuracy .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported antimicrobial efficacy of this compound across microbial strains?

- Methodology : Conduct dose-response assays under standardized conditions (e.g., pH 5–7, 37°C) to account for environmental variability. Use Pseudomonas fluorescens (KN65.2) and Escherichia coli as model organisms. Compare minimum inhibitory concentrations (MICs) via broth microdilution, adjusting for strain-specific metabolic pathways (e.g., differential expression of benzoate degradation genes) .

Q. What experimental strategies are used to study the enzymatic degradation of this compound in environmental samples?

- Methodology : Employ stable isotope probing (SIP) with ¹³C-labeled this compound to track microbial assimilation in soil or aquatic systems. Use metagenomic sequencing to identify key degraders (e.g., Pseudomonas spp.) and quantify degradation kinetics via Michaelis-Menten models . Validate pathways using knockout mutants lacking pobA (4-hydroxybenzoate hydroxylase) .

Q. How can researchers mitigate interference from this compound’s mutagenic properties in pharmacological studies?

- Methodology : Pre-treat in vitro cell lines (e.g., HepG2) with antioxidants (e.g., N-acetylcysteine) to neutralize reactive oxygen species (ROS) generated by this compound. Use Ames tests with Salmonella typhimurium TA100 strains to distinguish direct mutagenicity from metabolic byproducts . Apply dose thresholds below IC₅₀ values (e.g., <1 µM for mammalian cells) .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in studying this compound’s role in plant-microbe interactions?

- Methodology : Standardize rhizosphere sampling by collecting soil within 1 cm of root surfaces. Quantify this compound via GC-MS after derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide). Include controls for abiotic degradation (e.g., autoclaved soil) and validate using spiked recovery experiments (85–110% recovery) .

Q. How are computational models applied to predict this compound’s environmental fate and toxicity?

- Methodology : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives (t₁/₂) and bioconcentration factors (BCFs). Parameterize models with experimental logP (1.58) and pKa (4.5) values . Validate predictions against microcosm studies measuring this compound persistence in freshwater systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。